molecular formula C9H12BNO3 B121714 3-Propionamidophenylboronic acid CAS No. 153853-43-1

3-Propionamidophenylboronic acid

Cat. No.: B121714
CAS No.: 153853-43-1
M. Wt: 193.01 g/mol
InChI Key: OWHHCOKJBCMMOX-UHFFFAOYSA-N
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Description

3-Propionamidophenylboronic acid is a boronic acid derivative known for its ability to interact with diol groups found in sugars and glycoproteins. This compound has garnered significant attention due to its applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to form reversible covalent bonds with diols, making it a valuable tool in molecular recognition and sensing applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propionamidophenylboronic acid typically involves the reaction of phenylboronic acid with propionamide under specific conditions. One common method is the one-pot synthesis approach, which involves the use of solvents like dimethyl sulfoxide (DMSO) and crosslinkers such as N,N’-methylbisacrylamide (MBAA). This method ensures high selectivity and binding affinity for the target molecules .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Propionamidophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic esters, boronate esters, and various substituted phenylboronic acid derivatives .

Scientific Research Applications

3-Propionamidophenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propionamidophenylboronic acid involves its ability to form reversible covalent bonds with diol groups. This interaction is pH-dependent and is particularly strong under weakly acidic conditions. The compound targets sialic acids on cell surfaces, making it useful in cancer diagnosis and therapy. The binding affinity and selectivity of this compound are enhanced by its unique structure, which allows for efficient molecular recognition .

Comparison with Similar Compounds

Uniqueness: 3-Propionamidophenylboronic acid stands out due to its high binding affinity for sialic acids and its ability to form stable complexes under weakly acidic conditions. This makes it particularly useful in cancer research and therapy, where targeting sialic acids is crucial .

Properties

IUPAC Name

[3-(propanoylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-2-9(12)11-8-5-3-4-7(6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHHCOKJBCMMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165457
Record name 3-Propionamidophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153853-43-1
Record name 3-Propionamidophenylboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153853431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Propionamidophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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